(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE (R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13591161
InChI: InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m1/s1
SMILES: CC1=CC2=C(CCC2N)C=C1
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE

CAS No.:

Cat. No.: VC13591161

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE -

Specification

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name (1R)-6-methyl-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m1/s1
Standard InChI Key FMQGLSSKBZCURE-SNVBAGLBSA-N
Isomeric SMILES CC1=CC2=C(CC[C@H]2N)C=C1
SMILES CC1=CC2=C(CCC2N)C=C1
Canonical SMILES CC1=CC2=C(CCC2N)C=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (1R)-6-methyl-2,3-dihydro-1H-inden-1-amine, reflects its bicyclic indane structure fused with a five-membered ring. The chiral center at the first carbon confers stereoselective properties, distinguishing it from its S-enantiomer. Key structural features include:

  • Methyl substitution at position 6, enhancing lipophilicity (logP=2.64\log P = 2.64) .

  • Amine group at position 1, enabling hydrogen bonding and salt formation .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H13N\text{C}_{10}\text{H}_{13}\text{N}
Molecular Weight147.22 g/mol
Boiling Point (Predicted)242.3 ± 19.0 °C
Density (Predicted)1.034 ± 0.06 g/cm³
pKa (Predicted)9.36 ± 0.20

Spectral and Stereochemical Data

The compound’s isomeric SMILES, CC1=CC2=C(CC[C@H]2N)C=C1, and InChIKey, FMQGLSSKBZCURE-SNVBAGLBSA-N, confirm its R configuration . Infrared (IR) and mass spectrometry (MS) data from synthesis protocols indicate characteristic absorptions for amine (3356cm1\sim 3356 \, \text{cm}^{-1}) and aromatic C-H stretching (3068cm1\sim 3068 \, \text{cm}^{-1}) .

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

While explicit routes for (R)-6-methyl-2,3-dihydro-1H-inden-1-amine are scarce, analogous 2-aminoindanes are typically synthesized via:

  • Chiral resolution: Separation of racemic mixtures using optically active acids .

  • Catalytic hydrogenation: Employing Raney nickel or palladium catalysts to reduce oxime intermediates derived from 6-methyl-1-indanone .

A patented method (CN101062897A) describes a "three-step, one-pot" approach for related indenamines, involving:

  • Oxime formation: Reacting 6-methyl-1-indanone with hydroxylamine hydrochloride in alkaline ethanol .

  • Hydrogenation: Catalytic reduction of the oxime using alumino-nickel catalysts at 50–60°C .

  • Enantiomeric purification: Resolution via diastereomeric salt formation with chiral acids like tartaric acid .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Oxime FormationNH2_2OH·HCl, NaOH, EtOH, reflux85–90%
HydrogenationH2_2, Al-Ni, 50–55°C70–75%
Resolution(R,R)-Tartaric acid, MeOH40–50% (R)

Challenges in Scalability

Industrial production faces hurdles such as:

  • Low enantiomeric excess (ee): Requires costly chiral stationary phases for HPLC purification .

  • Byproduct formation: Over-reduction or ring-opening during hydrogenation .

Pharmacological and Industrial Applications

Pharmaceutical Relevance

The compound’s structural analogy to rasagiline (a monoamine oxidase inhibitor) and MMAI (a serotonin releasing agent) suggests potential in:

  • Neuropharmacology: As a scaffold for selective serotonin reuptake inhibitors (SSRIs) or dopamine agonists .

  • Chiral auxiliaries: Facilitating asymmetric synthesis of bioactive molecules .

Material Science

Its rigid bicyclic structure and amine functionality make it a candidate for:

  • Ligand design: Chelating metal ions in catalytic systems .

  • Polymer modification: Enhancing thermal stability in epoxy resins .

Analytical Characterization and Quality Control

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm achieve >98% purity .

  • Chiral GC: Cyclodextrin-based columns resolve enantiomers with ee >99% .

Spectroscopic Techniques

  • 1^1H NMR (400 MHz, CDCl3_3): δ 6.85 (d, J = 7.8 Hz, 1H, Ar-H), 3.12 (m, 1H, CH-NH2_2), 2.78 (m, 2H, CH2_2) .

  • MS (EI): m/z 147 (M+^+), 132 (M-CH3_3), 115 (M-NH2_2) .

ParameterRecommendation
StorageInert atmosphere, 2–8°C
HandlingPPE (gloves, goggles)
DisposalIncineration

Future Directions and Research Opportunities

Unmet Needs

  • In vivo profiling: Toxicity and pharmacokinetic studies in model organisms .

  • Synthetic innovation: Enzymatic resolution or biocatalytic routes to enhance ee .

Interdisciplinary Applications

  • Neuroscience: Probing serotonin/dopamine receptor interactions .

  • Catalysis: Developing chiral ligands for asymmetric hydrogenation .

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